2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It includes a benzamide group, a morpholino group, and a thiophene ring .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of a suitable 2,4-dichlorobenzamide with a 2-morpholino-2-(thiophen-3-yl)ethylamine . The synthesis of similar compounds often involves the use of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a morpholino group, and a thiophene ring . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group might undergo hydrolysis, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar groups like the amide might make it more soluble in polar solvents .Mechanism of Action
Target of Action
Mode of Action
Action Environment
Environmental factors can significantly impact the effectiveness and stability of a compound, and understanding these influences is crucial for optimizing its use.
Advantages and Limitations for Lab Experiments
One advantage of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is its ability to selectively target hypoxic cancer cells, which are often resistant to traditional cancer treatments. However, one limitation of this compound is its potential toxicity in non-hypoxic tissues. This can make it difficult to determine the optimal dose for treatment.
Future Directions
There are several future directions for research on 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide. One area of interest is the development of new prodrugs that can be activated in specific tumor microenvironments. Another area of interest is the combination of this compound with other cancer treatments, such as immunotherapy. Finally, there is a need for further clinical trials to determine the optimal dose and treatment schedule for this compound.
Synthesis Methods
The synthesis of 2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminoethylmorpholine, followed by the addition of thiophene-3-carboxaldehyde. The resulting product is then treated with NaBH4 to form this compound.
Scientific Research Applications
2,4-dichloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. In preclinical studies, this compound has been shown to be effective against a variety of solid tumors, including pancreatic, breast, and lung cancer. Clinical trials have shown promising results in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
2,4-dichloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c18-13-1-2-14(15(19)9-13)17(22)20-10-16(12-3-8-24-11-12)21-4-6-23-7-5-21/h1-3,8-9,11,16H,4-7,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMOXJPQYZKAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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